N-(4-Aminophenyl)thiophene-3-carboxamide
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Overview
Description
N-(4-Aminophenyl)thiophene-3-carboxamide is a versatile chemical compound with a molecular formula of C11H10N2OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)thiophene-3-carboxamide typically involves the condensation of 4-aminophenylamine with thiophene-3-carboxylic acid. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(4-Aminophenyl)thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
4-Aminobenzamide: Similar structure but without the thiophene ring.
Thiophene-3-carboxylic acid: Similar structure but without the amino group.
Uniqueness
N-(4-Aminophenyl)thiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the amino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C11H10N2OS |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
N-(4-aminophenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C11H10N2OS/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-7H,12H2,(H,13,14) |
InChI Key |
XYDUTTSVBNIABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CSC=C2 |
Origin of Product |
United States |
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